molecular formula C11H7ClOS B078452 O-2-Naphthyl chlorothioformate CAS No. 10506-37-3

O-2-Naphthyl chlorothioformate

Cat. No.: B078452
CAS No.: 10506-37-3
M. Wt: 222.69 g/mol
InChI Key: INFPIPCTRVDPJG-UHFFFAOYSA-N
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Description

Scientific Research Applications

O-2-Naphthyl chlorothioformate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce thioformate groups into molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

O-2-Naphthyl chlorothioformate is classified as a hazardous substance. It is recommended to handle it with care and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-2-Naphthyl chlorothioformate can be synthesized through the reaction of 2-naphthol with thiophosgene. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: O-2-Naphthyl chlorothioformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Thiocarbamates: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    2-Naphthol: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of O-2-Naphthyl chlorothioformate involves its reactivity with nucleophiles. The compound’s chlorothioformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of thiocarbamates and thiocarbonates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: O-2-Naphthyl chlorothioformate is unique due to its specific combination of naphthyl, chloro, and thioformate functional groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

O-naphthalen-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFPIPCTRVDPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146934
Record name O-2-Naphthyl chlorothioformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10506-37-3
Record name Carbonochloridothioic acid, O-2-naphthalenyl ester
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Record name O-2-Naphthyl chlorothioformate
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Record name O-2-Naphthyl chlorothioformate
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Record name O-2-naphthyl chlorothioformate
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Record name O-2-Naphthyl chlorothioformate
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